

Quantum Chemical Calculations for 4-Fluoro-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of **4-Fluoro-1-indanone**. While specific experimental and computational studies on **4-Fluoro-1-indanone** are not extensively published, this document outlines the established theoretical framework and computational workflows, drawing parallels from studies on the closely related isomer, 5-Fluoro-1-indanone, and other similar compounds. The methodologies and expected data presented herein serve as a robust template for researchers undertaking a computational investigation of this molecule.

Introduction to 4-Fluoro-1-indanone

4-Fluoro-1-indanone is a fluorinated aromatic ketone with the chemical formula C_9H_7FO .^[1] Its structure, featuring an indanone core with a fluorine substituent on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and dyestuffs.^[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.^[2] Quantum chemical calculations offer a powerful, non-experimental approach to understanding these properties at the molecular level.

Table 1: Physical and Chemical Properties of **4-Fluoro-1-indanone**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ FO	[1]
Molecular Weight	150.15 g/mol	
CAS Number	699-99-0	[3]
Appearance	Solid	
Melting Point	72-76 °C	
IUPAC Name	4-fluoro-2,3-dihydro-1H-inden-1-one	[4][5]
SMILES String	<chem>Fc1cccc2C(=O)CCc12</chem>	
InChI Key	HOMSJDBZHCOPYHY-UHFFFAOYSA-N	[1]

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.[6] It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for reliable predictions of molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[7]

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which various structural parameters can be extracted.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7] The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.[7] Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.[7]

Electronic Properties

DFT calculations can provide valuable insights into the electronic characteristics of a molecule. Key properties include:

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[8]
- **Molecular Electrostatic Potential (MEP):** The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[7][9] This is particularly useful for predicting intermolecular interactions.

Expected Computational Results for 4-Fluoro-1-indanone

Based on studies of similar molecules, a DFT study of **4-Fluoro-1-indanone** would be expected to yield the following data:

Table 2: Predicted Optimized Geometrical Parameters for **4-Fluoro-1-indanone** (B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	C=O	~ 1.22
C-F	~ 1.36	
Aromatic C-C	~ 1.39 - 1.41	
Aliphatic C-C	~ 1.52 - 1.54	
**Bond Angles (°) **	C-C-C (in phenyl ring)	~ 119 - 121
C-C=O	~ 125	
Dihedral Angles (°)	(Five-membered ring)	Near planar

Note: These are expected values based on typical bond lengths and angles for similar structures and data for 5-Fluoro-1-indanone.[7]

Table 3: Predicted Vibrational Frequencies for **4-Fluoro-1-indanone** (B3LYP/6-311++G(d,p))

Vibrational Mode	Predicted Frequency (cm ⁻¹) (Scaled)	Expected IR Intensity
C=O Stretch	~ 1700 - 1720	Strong
Aromatic C=C Stretch	~ 1580 - 1620	Medium to Strong
C-F Stretch	~ 1200 - 1250	Strong
Aromatic C-H Stretch	~ 3000 - 3100	Medium
Aliphatic C-H Stretch	~ 2850 - 2960	Medium

Note: Predicted frequencies are based on characteristic vibrational modes of functional groups and data from similar compounds.[10]

Table 4: Predicted Electronic Properties for **4-Fluoro-1-indanone** (B3LYP/6-311++G(d,p))

Property	Predicted Value (eV)
HOMO Energy	~ -6.5 to -7.5
LUMO Energy	~ -1.5 to -2.5
HOMO-LUMO Gap	~ 4.0 to 5.0

Note: These are estimated energy ranges based on typical values for fluorinated aromatic ketones.

Experimental Protocols

While this guide focuses on computational aspects, the validation of theoretical results relies on experimental data. Below are standard protocols for relevant experimental techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **4-Fluoro-1-indanone** for comparison with calculated vibrational frequencies.

Methodology:

- **Sample Preparation:** A small amount of solid **4-Fluoro-1-indanone** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[\[7\]](#)
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum, showing absorption bands at specific wavenumbers, is analyzed to identify the characteristic vibrational modes of the molecule.[\[7\]](#)

Synthesis of 4-Fluoro-1-indanone

While several synthetic routes exist, a common method involves the intramolecular Friedel-Crafts acylation.[\[11\]](#) A general procedure, adapted from the synthesis of the 5-fluoro isomer, is as follows:

Objective: To synthesize **4-Fluoro-1-indanone** from a suitable precursor.

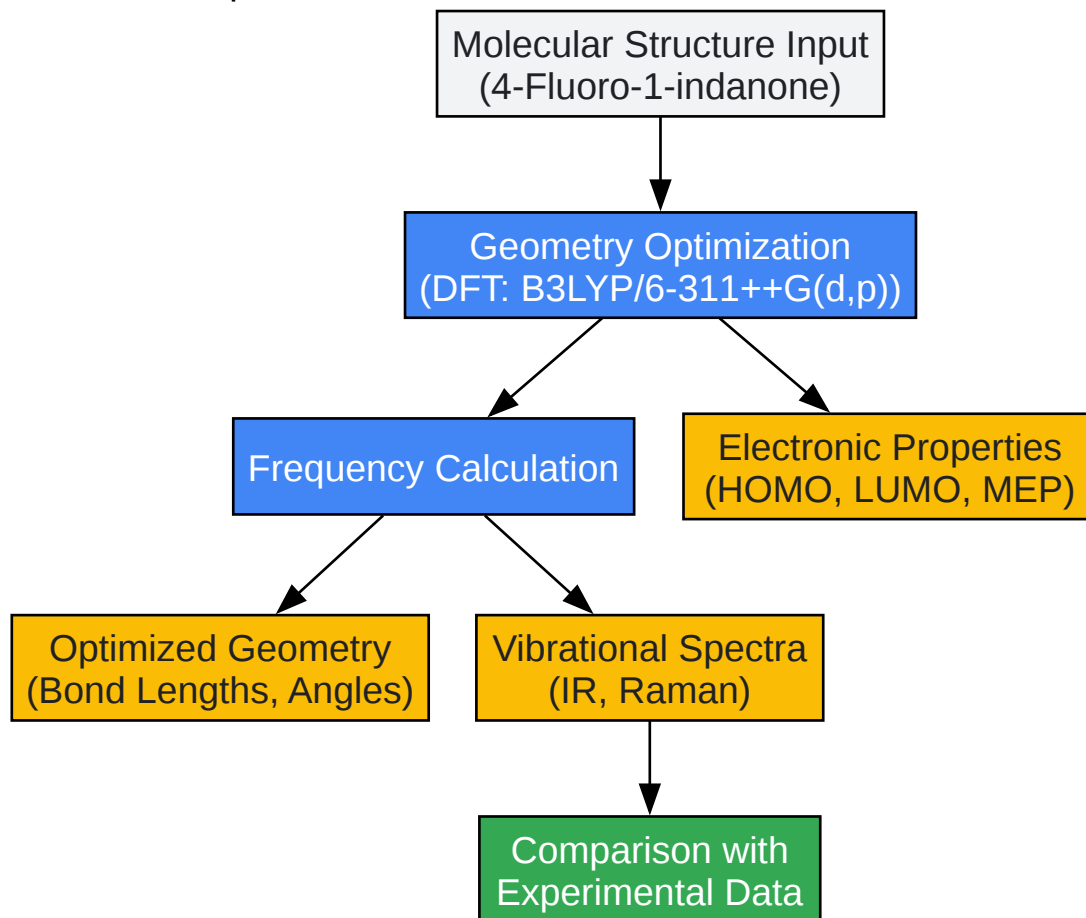
Methodology:

- **Reaction Setup:** 3-(3-fluorophenyl)propanoic acid is slowly added to a stirred dehydrating agent, such as polyphosphoric acid or chlorosulfonic acid, at a controlled temperature.[\[2\]](#)
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[\[2\]](#)
- **Work-up:** The reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until neutral.[\[2\]](#)
- **Purification:** The crude product is purified by column chromatography on silica gel.[\[2\]](#)
- **Characterization:** The purified product is characterized by spectroscopic methods (e.g., NMR, IR, MS) and its melting point is determined.[\[2\]](#)

Visualizations

The following diagrams illustrate the computational workflow and a conceptual representation of a signaling pathway where an indanone derivative might be involved.

Computational Workflow for 4-Fluoro-1-indanone



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Caption: Computational workflow for **4-Fluoro-1-indanone**.

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